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Compound of Interest

Compound Name: 2-(Acetamidomethyl)benzoic acid

Cat. No.: B13495975

Get Quote

Executive Summary & Structural Context
2-(Acetamidomethyl)benzoic acid (also known as N-acetyl-2-(aminomethyl)benzoic acid) is

an ortho-substituted benzoic acid derivative. It represents a "ring-opened" form of the bicyclic

heterocycle N-acetylisoindolin-1-one (N-acetylphthalimidine). Its characterization is pivotal for

researchers monitoring the stability of isoindolinone drugs or synthesizing fragment-based

libraries.

Chemical Identity
IUPAC Name: 2-[(Acetylamino)methyl]benzoic acid

CAS Number: 1043-96-5 (Note: Often referenced as the hydrolysis product of N-

acetylphthalimidine, CAS 1971-49-9)

Molecular Formula: C₁₀H₁₁NO₃

Molecular Weight: 193.20 g/mol

Physical State: White to off-white crystalline solid
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Melting Point: 178–180 °C (decomposes/cyclizes upon heating)

Structural Analysis (Graphviz)
The following diagram illustrates the structural relationship and the equilibrium between the

open-chain acid and the cyclized isoindolinone form, which is relevant for MS and thermal

analysis.

Figure 1: Structural Equilibrium and Cyclization Pathway
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of 2-(acetamidomethyl)benzoic acid is distinct due to the presence of the

benzylic methylene group coupled to the amide nitrogen.

¹H NMR Data (400 MHz, DMSO-d₆)
The use of DMSO-d₆ is recommended to observe the exchangeable amide and carboxylic acid

protons, which are often invisible in CDCl₃ due to exchange or broadening.
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Position /
Group

Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Assignment
Logic

COOH 12.80 br s 1H -

Carboxylic

acid proton

(deshielded,

H-bonding).

NH 8.35 br t 1H 5.8

Amide

proton; triplet

due to

coupling with

-CH₂-.

Ar-H (3) 7.88 dd 1H 7.8, 1.2

Ortho to

COOH; most

deshielded

aromatic.

Ar-H (6) 7.45 d 1H 7.5
Ortho to -

CH₂- group.

Ar-H (4, 5) 7.50 – 7.60 m 2H -

Meta/Para

protons

overlapping.

CH₂ 4.52 d 2H 5.8

Benzylic

methylene;

doublet due

to NH

coupling.

CH₃ 1.88 s 3H -
Acetyl methyl

group.

Key Diagnostic Feature: The doublet at δ 4.52 ppm collapsing to a singlet upon D₂O shake

(which exchanges the NH) is the primary confirmation of the N-substituted benzylic system.

¹³C NMR Data (100 MHz, DMSO-d₆)
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Carbon Type Shift (δ, ppm) Assignment

C=O (Acid) 168.5 Carboxylic acid carbonyl.

C=O (Amide) 169.8
Acetyl carbonyl (distinct from

acid).

Quaternary Ar 140.2 C2 (attached to CH₂).

Quaternary Ar 130.5 C1 (attached to COOH).

Ar-CH 132.1, 130.8, 129.5, 127.2 Aromatic methines.

CH₂ 41.5 Benzylic methylene.

CH₃ 22.8 Acetyl methyl.

Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the carboxylic acid and amide functionalities.

The "fingerprint" region often shows evidence of intramolecular H-bonding.
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Functional Group
Wavenumber
(cm⁻¹)

Mode Description

O-H (Acid) 2500 – 3300 Stretch

Very broad, "fermi

resonance" often

visible; characteristic

of carboxylic dimers.

N-H (Amide) 3350 Stretch

Medium intensity; may

be partially obscured

by OH broadness.

C=O (Acid) 1690 – 1710 Stretch

Strong; typical for

conjugated aromatic

acids.

C=O (Amide I) 1640 – 1660 Stretch

Strong; lower

frequency than acid

C=O due to

resonance.

N-H (Amide II) 1540 – 1550 Bend

Characteristic "Amide

II" band for secondary

amides.

C-O 1280 Stretch Acid C-O stretch.

Mass Spectrometry (MS)
Mass spectrometry analysis of this compound requires care due to its tendency to cyclize

under thermal or ionization stress (e.g., in EI or APCI sources).

Ionization & Molecular Ion
Technique: ESI (Electrospray Ionization) - Negative or Positive Mode.

Positive Mode [M+H]⁺: m/z 194.2

Negative Mode [M-H]⁻: m/z 192.2 (Preferred for carboxylic acids).
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Fragmentation Pathway (EI/CID)
A characteristic feature is the loss of water to form the isoindolinone ion.

Figure 2: Proposed MS Fragmentation Pathway
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m/z 176 (Base Peak in EI): Corresponds to the N-acetylisoindolin-1-one cation formed by

thermal dehydration in the source. This is a common artifact.

m/z 134: Loss of the acetyl group (ketene) from the cyclized species.

Experimental Protocol: Synthesis & Isolation
To generate a standard for spectroscopic comparison, the compound can be synthesized via

the hydrolysis of N-acetylphthalimidine.

Starting Material: Dissolve 1.0 eq of N-acetylphthalimidine (CAS 1971-49-9) in a 1:1 mixture

of THF and 1M NaOH.

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (the ring opening is rapid).

Workup: Acidify carefully with 1M HCl to pH 3. The product, 2-(acetamidomethyl)benzoic
acid, will precipitate.
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Purification: Recrystallize from Ethanol/Water.

Note: Avoid heating the acidic solution, as this will reverse the reaction and reform N-

acetylphthalimidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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